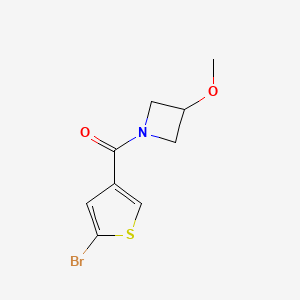

1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine

Description

1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine is a synthetic azetidine derivative characterized by a 5-bromothiophene-3-carbonyl group and a methoxy substituent on the azetidine ring. The bromothiophene moiety introduces electron-withdrawing and aromatic properties, while the methoxy group enhances solubility and modulates electronic effects. This compound is hypothesized to have applications in drug discovery, particularly in targeting enzymes or receptors where thiophene derivatives are active.

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-13-7-3-11(4-7)9(12)6-2-8(10)14-5-6/h2,5,7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOMKOUTCLFOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine can be synthesized through a multi-step process involving the following key steps:

Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Carbonylation: The brominated thiophene undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position. This can be achieved using carbon monoxide in the presence of a palladium catalyst.

Azetidine Formation: The carbonylated bromothiophene is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.

Methoxylation: Finally, the azetidine compound is methoxylated using methanol and a suitable base, such as sodium methoxide, to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction or potassium permanganate for oxidation.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused heterocycles.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted thiophene derivatives.

- Alcohols or carboxylic acids from the reduction or oxidation of the carbonyl group.

- Fused heterocyclic compounds from cyclization reactions.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can be used to study the interactions of brominated thiophene derivatives with biological systems, potentially leading to the discovery of new bioactive compounds.

Mechanism of Action

The mechanism by which 1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related azetidine derivatives from the evidence:

Physicochemical Properties

- Boiling Point : The diphenylmethyl derivative has a predicted boiling point of 335.1±42.0 °C , while bromo-fluorophenyl analogs (e.g., 274.14 g/mol) lack reported values. The target compound’s boiling point is expected to be lower than the diphenylmethyl analog due to reduced aromatic bulk but higher than alkyl-substituted derivatives like 1-(3-Bromopropyl)-3-methoxyazetidine.

- Polarity : The thiophene carbonyl group in the target compound increases polarity compared to diphenylmethyl or alkyl-substituted analogs, likely enhancing solubility in polar solvents.

- pKa : The diphenylmethyl derivative has a predicted pKa of 6.48±0.10 , indicating weak acidity. The target compound’s pKa may be lower due to electron-withdrawing effects from the bromothiophene carbonyl group, reducing the basicity of the azetidine nitrogen.

Reactivity and Stability

- Synthetic Routes : The target compound may require coupling reactions (e.g., using 5-bromothiophene-3-carbonyl chloride with 3-methoxyazetidine), whereas diphenylmethyl derivatives are synthesized via nucleophilic substitution or Grignard reactions .

- Stability : Halogenated aryl derivatives (e.g., 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine) often require refrigeration (2–8°C) , suggesting the target compound may also need controlled storage to prevent decomposition.

Biological Activity

1-(5-Bromothiophene-3-carbonyl)-3-methoxyazetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an azetidine ring fused with a bromothiophene moiety, which is known to influence its biological activity. The synthesis typically involves nucleophilic substitution and cyclization reactions, starting from azetidin-3-one derivatives.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The exact mechanisms are still under investigation, but preliminary data indicate that it may interact with key enzymes involved in cell proliferation .

Tuberculosis Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis, particularly targeting the polyketide synthase 13 (Pks13) enzyme, which is essential for mycobacterial survival. The compound demonstrated effective inhibition in vitro with a minimum inhibitory concentration (MIC) of less than 1 μM .

The proposed mechanism of action involves binding to specific molecular targets within microbial cells or cancer cells. This binding may inhibit critical enzymatic functions or disrupt cellular processes, leading to growth inhibition or cell death. For instance, the interaction with Pks13 suggests a novel mode of action that could be leveraged in drug development against tuberculosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Tuberculosis Inhibition | MIC < 1 μM against M. tuberculosis |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, this compound was tested against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The study revealed that treatment with this azetidine derivative led to a marked decrease in cell viability and increased markers of apoptosis, supporting its candidacy as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.